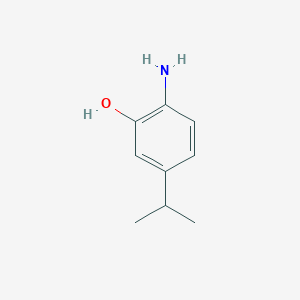

2-Amino-5-isopropylphenol

Übersicht

Beschreibung

2-Amino-5-isopropylphenol is a chemical compound with the molecular formula C9H13NO. It has a molecular weight of 151.21 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-isopropylphenol consists of a benzene ring substituted with an amino group (NH2) and an isopropyl group (CH(CH3)2). The exact positions of these substituents on the benzene ring could be determined using techniques like NMR .Wissenschaftliche Forschungsanwendungen

Green Chemistry Approach in Synthesis

- Synthesis of Structurally and Pharmaceutically Interesting Compounds : A study by Zhang et al. (2011) in "Green Chemistry" explored the efficient synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water. This novel approach, involving reactions with isothiocyanates and 2-aminophenols, offers high efficiency, environmentally benign solvents, and simple procedures, making it an important step in green chemistry and pharmaceutical synthesis (Zhang et al., 2011).

Molecular Actions on Receptors

- Effect on Human 5-HT3A Receptors : Research by Barann et al. (2008) in "Anesthesia & Analgesia" examined the kinetics of propofol and its derivatives, including 2-isopropylphenol, on human 5-HT3A receptors. The study revealed distinct inhibitory and enhancing actions of these compounds, providing insights into their molecular interactions and potential therapeutic implications (Barann et al., 2008).

Environmental Applications

- Adsorption and Removal of Contaminants : Chen et al. (2016) in "Journal of hazardous materials" investigated the functionalization of graphene oxide with 4-aminothiophenol for enhanced adsorption of methylene blue and copper ions. This study underscores the potential of 2-aminothiophenol derivatives in environmental remediation and pollutant removal (Chen et al., 2016).

Analytical Chemistry and Drug Analysis

- Identification in Forensic Samples : A study by Stańczuk et al. (2013) in "Drug testing and analysis" highlighted the importance of identifying (2-aminopropyl)benzofuran phenyl ring positional isomers, including 2-aminophenol derivatives, in internet-purchased products. This research is crucial for drug analysis and forensic investigations (Stańczuk et al., 2013).

Nanotechnology and Material Science

- Hydrogen Bonding in Solution : Luo et al. (2001) conducted a study on 2-isopropylphenol, examining its hydrogen bonding association in various solvents. This research, published in "Zeitschrift für Physikalische Chemie," offers valuable insights into the molecular interactions of phenolic compounds, which are relevant in material science and nanotechnology (Luo et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCGVNYNIRTWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-isopropylphenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

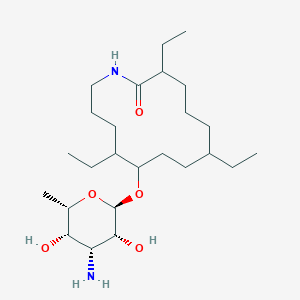

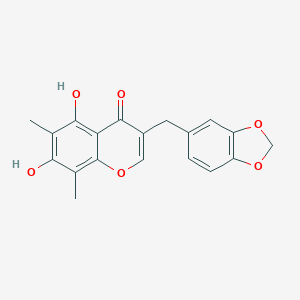

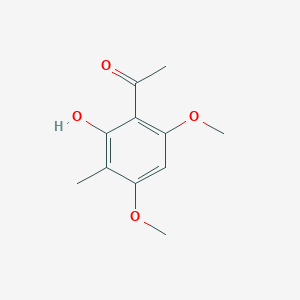

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)